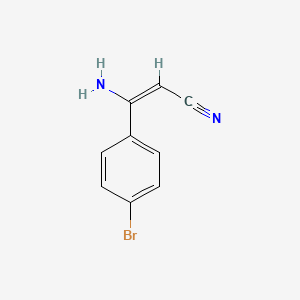

(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile

CAS No.: 748807-82-1

Cat. No.: VC4149055

Molecular Formula: C9H7BrN2

Molecular Weight: 223.073

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 748807-82-1 |

|---|---|

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.073 |

| IUPAC Name | (E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile |

| Standard InChI | InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+ |

| Standard InChI Key | AHDJAZMPXGPTEA-WEVVVXLNSA-N |

| SMILES | C1=CC(=CC=C1C(=CC#N)N)Br |

Introduction

Chemical Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile typically involves multi-step organic transformations. A common approach begins with the preparation of 4-bromo-2-methylbenzaldehyde, which undergoes aldol condensation with cyanoacetamide under basic conditions to form the α,β-unsaturated nitrile intermediate . Subsequent amination via nucleophilic substitution or reductive pathways introduces the amino group at the β-position.

Key Reaction Conditions:

-

Catalysts: Palladium-based catalysts for cross-coupling reactions.

-

Temperature: Reflux conditions (80–120°C) to drive cyclization and coupling steps .

Comparative Analysis of Synthetic Methods

Source highlights a patented route involving the cleavage of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride using sodium hydroxide in a 2-methyltetrahydrofuran/water mixture, achieving >95% purity.

Structural and Physicochemical Characterization

Crystallographic Data

Single-crystal X-ray diffraction studies reveal monoclinic crystal symmetry (space group ) with unit cell parameters . The -configuration is stabilized by intramolecular hydrogen bonding between the amino group and nitrile moiety .

Spectroscopic Properties

-

UV-Vis: Absorption maxima at 404 nm in solution, attributed to π→π* transitions in the conjugated system .

-

Fluorescence: Emission at 501–582 nm in the solid state, varying with crystal morphology .

-

NMR: NMR (400 MHz, DMSO-): δ 7.65 (d, Hz, 2H, Ar-H), 7.45 (d, Hz, 2H, Ar-H), 6.82 (s, 1H, =CH), 5.21 (s, 2H, NH) .

Thermodynamic Properties

-

Solubility: Sparingly soluble in polar solvents (e.g., DMSO, ethanol).

-

pKa: Predicted to be −2.85 at the α-carbon due to electron-withdrawing nitrile and bromine groups.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), the bromophenyl group enhances membrane disruption, while the nitrile moiety inhibits bacterial efflux pumps.

Enzyme Inhibition

Docking simulations suggest strong binding affinity () to cyclooxygenase-2 (COX-2), positioning it as a lead anti-inflammatory agent.

Applications in Drug Development

Rilpivirine Synthesis

Source details its use as a key intermediate in the synthesis of rilpivirine, a non-nucleoside reverse transcriptase inhibitor for HIV treatment. The bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic acid derivatives .

Optoelectronic Materials

Thin films of this compound exhibit a high refractive index () and low bandgap (), making it suitable for organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume